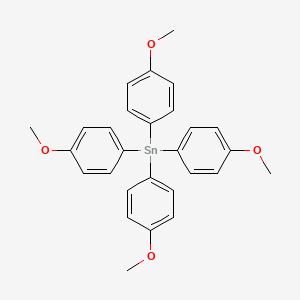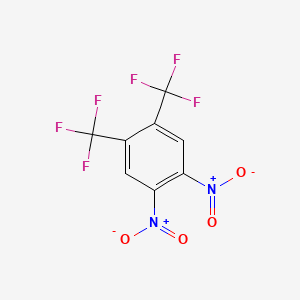
1,2-Dinitro-4,5-bis(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dinitro-4,5-bis(trifluoromethyl)benzene is a highly specialized organic compound characterized by the presence of two nitro groups and two trifluoromethyl groups attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dinitro-4,5-bis(trifluoromethyl)benzene typically involves a multi-step process starting from benzene derivatives. The key steps include nitration and trifluoromethylation reactions. For instance, one common method involves the nitration of 1,2-bis(trifluoromethyl)benzene using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Dinitro-4,5-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The presence of electron-withdrawing nitro groups makes the compound susceptible to nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Nucleophilic Substitution: Substituted benzene derivatives.
Reduction: 1,2-Diamino-4,5-bis(trifluoromethyl)benzene.
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Applications De Recherche Scientifique
1,2-Dinitro-4,5-bis(trifluoromethyl)benzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,2-Dinitro-4,5-bis(trifluoromethyl)benzene is primarily based on its ability to undergo nucleophilic substitution reactions. The electron-withdrawing nitro groups activate the benzene ring towards nucleophilic attack, facilitating the formation of various substituted products. Additionally, the trifluoromethyl groups enhance the compound’s stability and reactivity by influencing the electronic properties of the benzene ring .
Comparaison Avec Des Composés Similaires
1,4-Bis(trifluoromethyl)benzene: Similar in structure but lacks the nitro groups, resulting in different reactivity and applications.
2,4-Dinitro-1-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of trifluoromethyl groups, leading to variations in chemical behavior and uses.
Uniqueness: 1,2-Dinitro-4,5-bis(trifluoromethyl)benzene is unique due to the combination of nitro and trifluoromethyl groups on the benzene ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for specialized applications in research and industry .
Propriétés
Numéro CAS |
30454-91-2 |
|---|---|
Formule moléculaire |
C8H2F6N2O4 |
Poids moléculaire |
304.10 g/mol |
Nom IUPAC |
1,2-dinitro-4,5-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H2F6N2O4/c9-7(10,11)3-1-5(15(17)18)6(16(19)20)2-4(3)8(12,13)14/h1-2H |
Clé InChI |
QDSXOVPKNZEPPV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



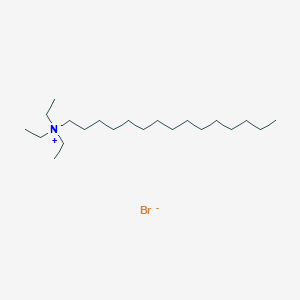
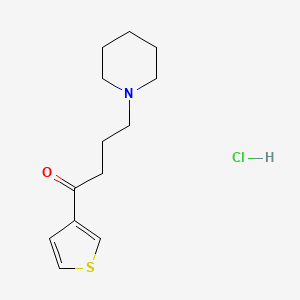
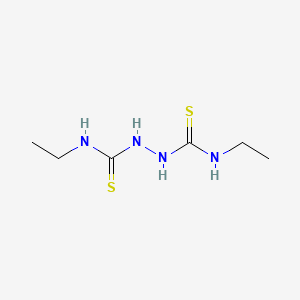

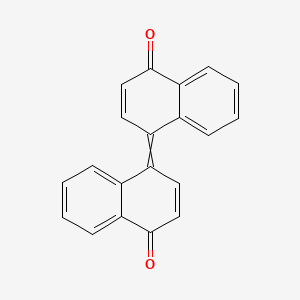
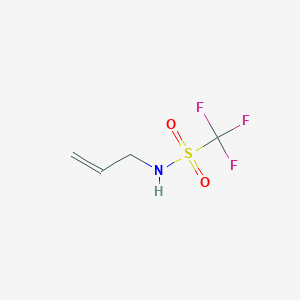
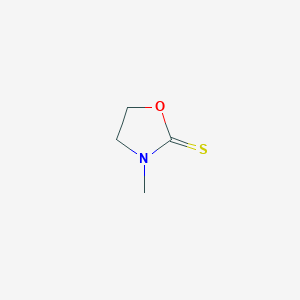
![1H,1'H-[2,2'-Biphthalazine]-1,1',4,4'(3H,3'H)-tetrone](/img/structure/B14676239.png)
![{7-[(4-Nitrobenzoyl)oxy]hexahydro-1h-pyrrolizin-1-yl}methyl 4-nitrobenzoate](/img/structure/B14676240.png)


